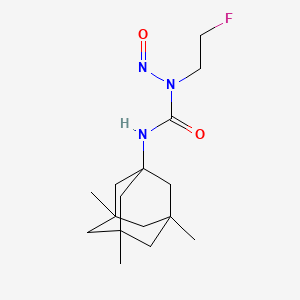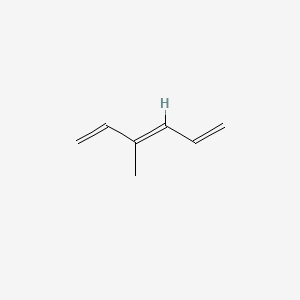
1,3,5-Hexatriene, 3-methyl-, (E)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,5-Hexatriene, 3-methyl-, (E)-, also known as trans-3-Methyl-1,3,5-Hexatriene, is an organic compound with the molecular formula C7H10 and a molecular weight of 94.1543 g/mol . This compound is characterized by its conjugated triene structure, which consists of three alternating double bonds and a methyl group attached to the third carbon atom in the chain.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Hexatriene, 3-methyl-, (E)- can be achieved through various methods. One common approach involves the dehydrohalogenation of 3-methyl-1,5-hexadiene using a strong base such as potassium tert-butoxide. The reaction is typically carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the elimination of hydrogen halide and formation of the conjugated triene system .
Industrial Production Methods
Industrial production of 1,3,5-Hexatriene, 3-methyl-, (E)- may involve catalytic dehydrogenation of suitable precursors under controlled conditions. The use of metal catalysts such as palladium or platinum can enhance the efficiency of the dehydrogenation process, leading to higher yields of the desired product .
Análisis De Reacciones Químicas
Types of Reactions
1,3,5-Hexatriene, 3-methyl-, (E)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives using oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or potassium permanganate.
Reduction: Reduction of the compound can be achieved using hydrogenation catalysts such as palladium on carbon (Pd/C) to yield saturated hydrocarbons.
Substitution: Electrophilic substitution reactions can occur at the double bonds, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid (m-CPBA), potassium permanganate.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Halogens (e.g., bromine), acids (e.g., sulfuric acid).
Major Products Formed
Oxidation: Epoxides, alcohols, ketones.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated derivatives, alkylated products.
Aplicaciones Científicas De Investigación
1,3,5-Hexatriene, 3-methyl-, (E)- has several scientific research applications, including:
Chemistry: Used as a model compound to study conjugated systems and their reactivity in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1,3,5-Hexatriene, 3-methyl-, (E)- involves its interaction with molecular targets through its conjugated triene system. The compound can undergo pericyclic reactions, such as electrocyclic reactions, which are controlled by orbital symmetry. These reactions can lead to the formation of cyclic products and other rearrangements . The methyl group attached to the triene system can influence the reactivity and selectivity of these reactions.
Comparación Con Compuestos Similares
Similar Compounds
1,3,5-Hexatriene: The parent compound without the methyl group.
1,3,5-Hexatriene, (Z)-: The cis isomer of 1,3,5-Hexatriene.
1,3,5-Hexadiene: A related compound with two double bonds instead of three.
Uniqueness
1,3,5-Hexatriene, 3-methyl-, (E)- is unique due to the presence of the methyl group, which can significantly influence its chemical reactivity and physical properties. The methyl group can provide steric hindrance and electronic effects that alter the compound’s behavior in various chemical reactions compared to its non-methylated counterparts .
Propiedades
Número CAS |
24587-26-6 |
|---|---|
Fórmula molecular |
C7H10 |
Peso molecular |
94.15 g/mol |
Nombre IUPAC |
(3E)-3-methylhexa-1,3,5-triene |
InChI |
InChI=1S/C7H10/c1-4-6-7(3)5-2/h4-6H,1-2H2,3H3/b7-6+ |
Clave InChI |
NEVFABBVOIJXHE-VOTSOKGWSA-N |
SMILES isomérico |
C/C(=C\C=C)/C=C |
SMILES canónico |
CC(=CC=C)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


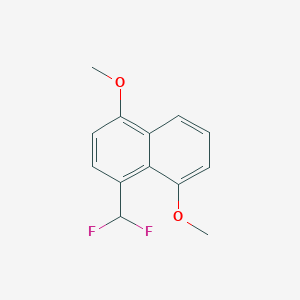


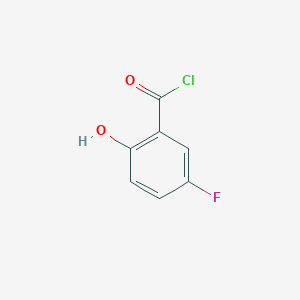
![3,3'-Dithiobis[N-(methyl-d3)propanamide]](/img/structure/B13425694.png)
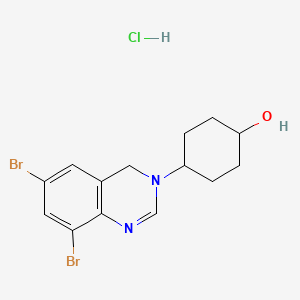
![(Z)-N'-hydroxy-2-(9-hydroxy-6-oxa-2-azaspiro[4.5]decan-2-yl)acetimidamide](/img/structure/B13425704.png)
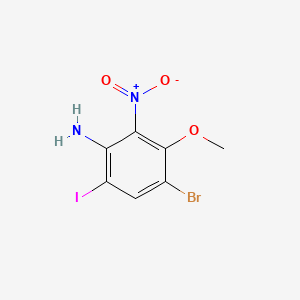
![3-Bromo-2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-5-fluoroaniline](/img/structure/B13425716.png)

![(2R)-2-Amino-3-[bis(4-methoxyphenyl)phenylmethoxy]-1-propanol](/img/structure/B13425725.png)

